molecular formula C16H21NO4S2 B2543157 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1396808-22-2

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2543157
CAS No.: 1396808-22-2
M. Wt: 355.47
InChI Key: VNXNISPSWHLUDU-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiophene ring, a hydroxypropyl group, and a methoxy-dimethylbenzenesulfonamide moiety, making it a unique and versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the hydroxypropyl group, and the sulfonamide formation. Common synthetic routes may include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxypropyl Group: This step may involve the reaction of the thiophene derivative with a suitable hydroxypropylating agent under controlled conditions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or other oxidizing agents under mild to moderate conditions.

    Reduction: LiAlH4 or other strong reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl and sulfonamide groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide
  • N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-naphthamide
  • N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide

Uniqueness

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy-dimethylbenzenesulfonamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S2/c1-11-9-14(21-3)16(10-12(11)2)23(19,20)17-7-6-13(18)15-5-4-8-22-15/h4-5,8-10,13,17-18H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXNISPSWHLUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=CC=CS2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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